5-butyl-4-ethyl-1H-imidazole
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Overview
Description
5-butyl-4-ethyl-1H-imidazole: is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of butyl and ethyl substituents at the 5th and 4th positions, respectively. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-4-ethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of imidazoles often involves condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements. These methods are scalable and can be optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-butyl-4-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Chemistry: In chemistry, 5-butyl-4-ethyl-1H-imidazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, imidazoles are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antifungal properties .
Medicine: Imidazoles, including this compound, are explored for their therapeutic potential. They are components of several drugs used to treat infections, inflammation, and other medical conditions .
Industry: In the industrial sector, imidazoles are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of 5-butyl-4-ethyl-1H-imidazole involves its interaction with specific molecular targets. Imidazoles generally inhibit enzymes such as cytochrome P450 14α-demethylase, leading to changes in cell membrane composition and function. This inhibition can result in the disruption of cellular processes, making imidazoles effective as antimicrobial agents .
Comparison with Similar Compounds
1H-imidazole: The parent compound of the imidazole family, lacking the butyl and ethyl substituents.
2-methylimidazole: A derivative with a methyl group at the 2nd position.
4,5-dimethylimidazole: A compound with methyl groups at both the 4th and 5th positions.
Uniqueness: 5-butyl-4-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl and ethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
161095-95-0 |
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Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5-butyl-4-ethyl-1H-imidazole |
InChI |
InChI=1S/C9H16N2/c1-3-5-6-9-8(4-2)10-7-11-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
LJIAAIOUUCAFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=CN1)CC |
Origin of Product |
United States |
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